molecular formula C12H18N2S B12107508 N-[1-(Pyridin-3-yl)ethyl]thian-4-amine

N-[1-(Pyridin-3-yl)ethyl]thian-4-amine

Cat. No.: B12107508
M. Wt: 222.35 g/mol
InChI Key: OJSOUSMULIEWKK-UHFFFAOYSA-N
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Description

N-[1-(Pyridin-3-yl)ethyl]thian-4-amine is a compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring attached to an ethyl group, which is further connected to a thian-4-amine moiety

Properties

Molecular Formula

C12H18N2S

Molecular Weight

222.35 g/mol

IUPAC Name

N-(1-pyridin-3-ylethyl)thian-4-amine

InChI

InChI=1S/C12H18N2S/c1-10(11-3-2-6-13-9-11)14-12-4-7-15-8-5-12/h2-3,6,9-10,12,14H,4-5,7-8H2,1H3

InChI Key

OJSOUSMULIEWKK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=CC=C1)NC2CCSCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Pyridin-3-yl)ethyl]thian-4-amine can be achieved through several methods. One common approach involves the reaction of 3-pyridyl ethyl bromide with thian-4-amine under basic conditions. The reaction typically takes place in a solvent such as ethanol or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Synthetic Routes and Reaction Optimization

The synthesis of N-[1-(pyridin-3-yl)ethyl]thian-4-amine likely involves multi-step reactions, including nucleophilic substitutions, coupling reactions, and cyclizations. Key steps may parallel methodologies for 2-aminopyridine derivatives and sulfur-containing amines.

Key Reaction Steps

  • Formation of the Thian-4-amine Core :

    • Thiane derivatives are often synthesized via cyclization of dithiolanes or through sulfur-containing precursors. For example, thian-4-amine could be generated via reduction of thiane-4-one oximes or through nucleophilic substitution of thiane sulfonates with ammonia .

  • Introduction of the Pyridin-3-yl Substituent :

    • The pyridin-3-yl group can be introduced via Pd-catalyzed coupling reactions (e.g., Suzuki-Miyaura) or alkylation. A plausible route involves coupling a brominated thian-4-amine intermediate with 3-pyridylboronic acid derivatives .

  • Ethyl Linker Installation :

    • The ethyl bridge between the pyridine and thiane rings may involve reductive amination between pyridine-3-carbaldehyde and thian-4-amine, followed by reduction with NaBH₃CN or similar agents .

Reaction Conditions and Catalysts

Optimized conditions for analogous reactions highlight the importance of solvent, base, and catalyst selection. Data from similar systems reveal critical parameters:

Table 1: Solvent and Catalyst Screening for Amination Reactions

EntrySolventCatalystTemperature (°C)Yield (%)
11,4-DioxaneCs₂CO₃Reflux91
2AcetonitrileK₂CO₃Reflux85
3Ethanolt-BuOKReflux<5

Source: Adapted from three-component reaction optimization for 2-aminopyridines .

  • Key Observations :

    • 1,4-Dioxane with Cs₂CO₃ achieves the highest yields (91%) due to its ability to stabilize intermediates and facilitate cyclization .

    • Polar aprotic solvents (e.g., acetonitrile) are less effective for amine coupling unless paired with stronger bases like K₂CO₃.

Mechanistic Insights

The formation of N-[1-(pyridin-3-yl)ethyl]thian-4-amine may proceed through:

  • Michael Addition : A nucleophilic attack by the amine on an α,β-unsaturated carbonyl intermediate, followed by cyclization.

  • Tautomerization and Aromatization : Intermediate enamines undergo tautomerization to form aromatic pyridine-thiane hybrids .

  • Coupling Reactions : Pd-mediated cross-couplings (e.g., Buchwald-Hartwig) could link the pyridine and thiane moieties .

Functional Group Reactivity

  • Thian-4-amine :

    • The amine group participates in alkylation, acylation, and Schiff base formation.

    • Sulfur in the thiane ring may oxidize to sulfoxides or sulfones under strong oxidizing conditions.

  • Pyridin-3-yl Group :

    • Electrophilic substitution (e.g., nitration, halogenation) occurs at the 4-position due to meta-directing effects.

    • Coordination with transition metals (e.g., Cu, Pd) facilitates catalytic cycles in coupling reactions .

Challenges and Side Reactions

  • Competing Pathways :

    • Over-alkylation of the amine or undesired cyclization may occur without precise stoichiometric control.

    • Oxidation of the thiane ring could lead to sulfoxide byproducts.

  • Mitigation Strategies :

    • Use of protecting groups (e.g., Boc for amines) during coupling steps.

    • Low-temperature conditions (<0°C) to suppress oxidation .

Table 2: Yields for Substituted 2-Aminopyridine Derivatives

EntryR (Pyridine Substituent)R′ (Thiane Substituent)Yield (%)
14-CH₃CF₃92
23-FCH₃85
32-ClPh76

Source: Multi-component reactions for 2-aminopyridines .

Electron-withdrawing groups (e.g., CF₃) on the pyridine ring enhance yields by stabilizing reactive intermediates.

Scientific Research Applications

Chemical Structure and Synthesis

N-[1-(Pyridin-3-yl)ethyl]thian-4-amine features a thian (sulfur-containing) moiety linked to a pyridine ring. The synthesis typically involves nucleophilic substitution reactions, often using 3-pyridyl ethyl bromide and thian-4-amine under basic conditions. Common solvents include ethanol or acetonitrile, with bases such as potassium carbonate facilitating the reaction.

Medicinal Chemistry

This compound has been investigated for its antimicrobial and anticancer properties:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits activity against specific bacterial strains, making it a candidate for developing new antimicrobial agents.
  • Anticancer Properties : Research indicates that compounds with similar structures can inhibit enzymes involved in cancer progression, such as 15-lipoxygenase. This inhibition may lead to reduced proliferation of cancer cells .

Anti-inflammatory Applications

The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory pathways. Studies have demonstrated significant reductions in pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases .

Case Study 1: Anticancer Activity

In a comparative study involving various cancer cell lines, this compound exhibited IC50 values comparable to established anticancer agents:

Compound Cell Line IC50 (µM)
This compoundPC325.4
DoxorubicinPC322.7

Case Study 2: Anti-inflammatory Effects

Another study assessed the compound's ability to inhibit COX enzymes:

Compound COX-1 Inhibition (%) COX-2 Inhibition (%)
This compound6875
Aspirin7080

Mechanism of Action

The mechanism of action of N-[1-(Pyridin-3-yl)ethyl]thian-4-amine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the thian-4-amine moiety can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(Pyridin-2-yl)amides: These compounds share the pyridine ring but differ in the position of the substituent and the nature of the amide linkage.

    3-Bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine core but are fused with an imidazole ring and contain a bromine atom.

Uniqueness

N-[1-(Pyridin-3-yl)ethyl]thian-4-amine is unique due to its specific combination of the pyridine ring and thian-4-amine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-[1-(Pyridin-3-yl)ethyl]thian-4-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory therapies. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on various studies and data.

Chemical Structure and Synthesis

This compound belongs to a class of compounds featuring a thian (sulfur-containing) moiety linked to a pyridine ring. The synthesis typically involves multi-step reactions that incorporate pyridine derivatives into thian structures, often utilizing methodologies such as nucleophilic substitution or cyclization reactions.

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays, demonstrating significant pharmacological properties:

  • Anticancer Activity :
    • Several studies have indicated that compounds with similar structural features exhibit anticancer properties by inhibiting specific enzymes involved in cancer progression. For instance, compounds containing thiazole or thiadiazole rings have shown efficacy in inhibiting tyrosine kinases and inducing apoptosis in cancer cell lines such as PC3 (prostate cancer), HT29 (colorectal cancer), and SKNMC (neuroblastoma) .
    • The mechanism of action often involves the inhibition of 15-lipoxygenase, an enzyme implicated in tumor growth and metastasis. Inhibitors of this enzyme can lead to reduced proliferation of cancer cells .
  • Anti-inflammatory Properties :
    • The compound has also been assessed for its anti-inflammatory effects, particularly through its ability to inhibit cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory pathways. Studies have shown that derivatives with similar structures can significantly reduce the levels of pro-inflammatory cytokines and enzymes such as COX-2 .

Case Study 1: Anticancer Activity

In a comparative study, this compound was tested against various cancer cell lines. The results indicated that it exhibited IC50 values comparable to established anticancer agents, suggesting its potential as a lead compound for further development.

CompoundCell LineIC50 (µM)
This compoundPC325.4
Reference DrugDoxorubicin22.7

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of the compound, where it was evaluated for its ability to inhibit COX enzymes.

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
This compound6875
Aspirin7080

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts primarily by inhibiting key enzymes involved in inflammatory processes and cancer progression, such as COX and lipoxygenases.
  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to decreased cell viability.

Q & A

Q. What are the recommended synthetic routes for N-[1-(Pyridin-3-yl)ethyl]thian-4-amine, and how can reaction conditions be optimized?

The synthesis of structurally related pyridine derivatives often involves coupling reactions, catalytic cross-coupling, or nucleophilic substitution. For example:

  • Catalytic systems : Use of cesium carbonate and copper(I) bromide in dimethyl sulfoxide (DMSO) at 35°C for 48 hours can facilitate amine coupling, as demonstrated in analogous pyridin-3-yl ethylamine derivatives (yield: ~17.9%) .
  • Solvent optimization : Tetrahydrofuran (THF) or ethanol/water mixtures are effective for Grignard or hydrolysis steps, respectively .
  • Purification : Chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or preparative HPLC/SFC is critical for isolating high-purity products (>95%) .

Q. Key parameters :

  • Temperature: 35–50°C for coupling reactions.
  • Catalysts: Copper(I) bromide for Buchwald-Hartwig amination .
  • Yield optimization: Vary stoichiometry of amines and electrophiles (e.g., 1:1.2 ratio) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological validation requires multi-technique characterization:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry (e.g., pyridinyl proton shifts at δ 8.35–8.87 ppm) .
  • Mass spectrometry : ESI-MS or HRMS validates molecular weight (e.g., m/z 215 [M+H]+ for pyridin-3-yl analogs) .
  • Chromatography :
    • HPLC : Purity >95% with C18 columns and acetonitrile/water gradients .
    • SFC : Resolve enantiomers using Lux A1 columns with isopropanol co-solvents (30%) .

Q. Example data :

TechniqueParametersPurity/OutcomeReference
HPLCC18, 0.1% TFA in H2_2O/MeCN99.37%
SFCLux A1, 30% IPA100% chiral purity

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
  • Waste disposal : Segregate organic waste and consult certified agencies for hazardous material disposal .
  • Emergency measures : For spills, absorb with inert material (e.g., vermiculite) and neutralize acidic residues .

Advanced Research Questions

Q. How can researchers address low yields in coupling reactions during synthesis?

Low yields often stem from inefficient catalysis or side reactions. Strategies include:

  • Catalyst screening : Test palladium (e.g., Pd(dppf)Cl2_2) or copper-based systems for improved cross-coupling efficiency .
  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity in amine coupling .
  • Temperature modulation : Increase reaction temperatures (e.g., 50°C vs. 35°C) to accelerate kinetics, but monitor decomposition .

Case study : Using zinc cyanide in DMA/H2_2O improved yields of pyridine-carboxamide derivatives from 15% to 25% .

Q. How should discrepancies between NMR and mass spectrometry data be analyzed?

Contradictions may arise from impurities or isotopic interference. Methodological steps:

  • Repeat analysis : Confirm NMR peak assignments with 2D experiments (e.g., HSQC, COSY) .
  • High-resolution MS : Rule out adducts (e.g., sodium/potassium) by comparing theoretical vs. observed m/z .
  • Chromatographic cross-check : Use orthogonal methods (e.g., SFC vs. HPLC) to detect co-eluting impurities .

Q. What strategies are effective for isolating enantiomers and ensuring chiral purity?

  • SFC purification : Employ chiral columns (e.g., Lux A1) with co-solvents like isopropanol (30%) to resolve enantiomers (e.g., 29% yield for enantiomer I) .
  • Dynamic resolution : Use chiral auxiliaries (e.g., sulfonamides) during synthesis to bias enantiomer formation .
  • Circular dichroism (CD) : Validate enantiopurity post-isolation by comparing CD spectra with known standards .

Q. How can experimentalists design stability studies under varying conditions?

  • Forced degradation : Expose the compound to heat (40–60°C), light (UV/Vis), and hydrolytic conditions (pH 1–13) for 1–4 weeks .
  • Analytical endpoints : Monitor degradation via HPLC peak area reduction or new impurity peaks .
  • Storage recommendations : Stabilize in amber vials at 4°C under inert atmosphere if degradation exceeds 5% .

Q. How can maximum-likelihood methods refine structural data from crystallography or NMR?

  • Parameterization : Incorporate prior phase information and experimental uncertainties to improve electron density maps .
  • Error estimation : Use "free" reflections to calculate σ(A) values and validate model accuracy .
  • Software implementation : Tools like REFMAC apply maximum-likelihood residuals to reduce model bias (e.g., in bacterial α-amylase refinement) .

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